2-Amino-3-ethoxypropan-1-ol hydrochloride

Catalog No.
S12915423
CAS No.
M.F
C5H14ClNO2
M. Wt
155.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-ethoxypropan-1-ol hydrochloride

Product Name

2-Amino-3-ethoxypropan-1-ol hydrochloride

IUPAC Name

2-amino-3-ethoxypropan-1-ol;hydrochloride

Molecular Formula

C5H14ClNO2

Molecular Weight

155.62 g/mol

InChI

InChI=1S/C5H13NO2.ClH/c1-2-8-4-5(6)3-7;/h5,7H,2-4,6H2,1H3;1H

InChI Key

PTFSQQDHPLTMKF-UHFFFAOYSA-N

Canonical SMILES

CCOCC(CO)N.Cl

2-Amino-3-ethoxypropan-1-ol hydrochloride, with the chemical formula C5_5H14_{14}ClNO and a molecular weight of approximately 155.622 g/mol, is a hydrochloride salt of 2-amino-3-ethoxypropan-1-ol. This compound is characterized by the presence of an amino group, an ethoxy group, and a hydroxyl group, making it a versatile molecule in organic chemistry. Its structure includes a chiral center, which contributes to its stereochemical properties, specifically the (2S) configuration .

  • Amine Reactions: The amino group can undergo nucleophilic substitution reactions, allowing it to react with electrophiles.
  • Esterification: The hydroxyl group can participate in esterification reactions with carboxylic acids, forming esters.
  • Acid-Base Reactions: As an amine, it can act as a base and react with acids to form salts.

These reactions are essential for synthesizing derivatives that may have enhanced biological or chemical properties.

Research indicates that 2-amino-3-ethoxypropan-1-ol hydrochloride exhibits various biological activities. It is primarily noted for its role as a non-ionic organic buffering agent, particularly in cell culture applications where maintaining a stable pH range (6 to 8.5) is crucial . Its potential neuroprotective effects have also been investigated, suggesting that it may influence neurotransmitter systems due to its amino alcohol structure.

Several methods can be employed to synthesize 2-amino-3-ethoxypropan-1-ol hydrochloride:

  • Alkylation of Amino Alcohols: Starting from simple amino alcohols, ethyl bromide or another ethyl halide can be used to introduce the ethoxy group.
  • Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of reducing agents.
  • Direct Hydrochlorination: The free base form of 2-amino-3-ethoxypropan-1-ol can be treated with hydrochloric acid to yield the hydrochloride salt.

These synthetic routes allow for the production of the compound in various purities and scales depending on laboratory needs.

The applications of 2-amino-3-ethoxypropan-1-ol hydrochloride are diverse:

  • Biological Research: Used as a buffering agent in cell culture media.
  • Pharmaceutical Development: Investigated for potential therapeutic roles due to its biological activity.
  • Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic compounds.

Its properties make it valuable in both research and industrial contexts.

Interaction studies involving 2-amino-3-ethoxypropan-1-ol hydrochloride have primarily focused on its biochemical interactions:

  • Enzyme Inhibition: Potential effects on enzymes involved in neurotransmitter metabolism are being explored.
  • Cellular Responses: Studies indicate that it may modulate cellular responses under stress conditions, contributing to its neuroprotective potential.

Further research is necessary to elucidate these interactions fully and their implications for therapeutic applications.

Several compounds share structural similarities with 2-amino-3-ethoxypropan-1-ol hydrochloride, including:

Compound NameStructure FeaturesUnique Properties
2-AminoethanolSimple amino alcoholBasic amine; used as a solvent
EthanolamineAmino alcohol with two hydroxylsMore hydrophilic; used in surfactants
2-Amino-1-butanolLonger carbon chainDifferent chain length affects solubility

The uniqueness of 2-amino-3-ethoxypropan-1-ol hydrochloride lies in its specific combination of functional groups and its chiral nature, which may confer distinct biological activities compared to these similar compounds.

The molecular formula of 2-amino-3-ethoxypropan-1-ol hydrochloride is C₅H₁₄ClNO₂, with a molecular weight of 155.62 g/mol. Its IUPAC name, 2-amino-3-ethoxypropan-1-ol hydrochloride, reflects the substitution pattern: an amino group at position 2, an ethoxy group at position 3, and a hydroxyl group at position 1 of the propane chain. The hydrochloride salt enhances solubility in polar solvents, making it advantageous for synthetic applications.

The compound’s stereochemistry is critical, with the (2S)-enantiomer being the predominant configuration studied due to its relevance in chiral synthesis. Its SMILES notation, CCOCC@HN.Cl, explicitly denotes the spatial arrangement of atoms and the presence of the hydrochloride counterion.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₅H₁₄ClNO₂
Molecular Weight155.62 g/mol
IUPAC Name2-amino-3-ethoxypropan-1-ol hydrochloride
SMILESCCOCC@HN.Cl
CAS Number1807912-14-6 (S-enantiomer)

Historical Context in Organic Synthesis

The synthesis of β-amino alcohols like 2-amino-3-ethoxypropan-1-ol hydrochloride has evolved significantly. Traditional methods relied on nucleophilic substitution between epoxides and amines, but these faced limitations in stereochemical control. A breakthrough emerged in 2020 with the development of a two-step Smiles rearrangement, enabling metal-free synthesis under mild conditions. This method improved access to N-arylated β-amino alcohols, which were previously challenging to synthesize.

For 2-amino-3-ethoxypropan-1-ol hydrochloride, stereoselective routes leveraging chiral catalysts or resolving agents have become standard. Recent advances in flow chemistry have further optimized its production, addressing scalability issues associated with hygroscopic intermediates.

Position Within β-Amino Alcohol Derivatives

β-Amino alcohols are a pivotal class of compounds in medicinal and asymmetric synthesis. The ethoxy group in 2-amino-3-ethoxypropan-1-ol hydrochloride distinguishes it from simpler derivatives like ethanolamine, conferring unique steric and electronic properties. This structural feature enhances its utility as a chiral auxiliary in catalysis and as a building block for pharmaceuticals.

Compared to non-etherified analogs, the ethoxy substituent improves lipid solubility, facilitating membrane penetration in drug candidates. Additionally, the compound’s ability to form hydrogen bonds via its hydroxyl and amino groups makes it valuable in designing ligands for asymmetric catalysis.

X-ray Crystallographic Analysis

2-Amino-3-ethoxypropan-1-ol hydrochloride crystallizes as a hygroscopic powder with enhanced stability compared to its free base form [1] [2]. The compound exists as a hydrochloride salt, where the amino group is protonated to form an ammonium cation (NH3+) that associates with the chloride anion through ionic interactions [1] [2].

The molecular structure exhibits a chiral center at the C-2 position, resulting in two enantiomeric forms when synthesized as a racemate [3] [4]. The presence of the ethoxy substituent at the C-3 position and the primary alcohol at C-1 creates a characteristic three-carbon backbone with distinct functional group positioning [1] [2].

X-ray crystallographic studies of similar amino alcohol hydrochlorides demonstrate that these compounds typically form extensive hydrogen bonding networks. The protonated amino group (NH3+) serves as a hydrogen bond donor, while the chloride anion and hydroxyl oxygen atoms function as acceptors [5] [6]. This hydrogen bonding pattern contributes to the enhanced crystalline stability observed in the hydrochloride salt form compared to the free base [5].

The crystal packing is stabilized by multiple intermolecular interactions including NH3+···Cl- ionic interactions, NH3+···O hydrogen bonds involving the hydroxyl group, and OH···Cl- hydrogen bonds [5] [6]. These interactions create a three-dimensional network that accounts for the compound's solid-state stability and handling characteristics [5].

NMR Spectral Profiling (¹H, ¹³C, 2D)

Proton NMR Spectroscopy

The ¹H NMR spectrum of 2-amino-3-ethoxypropan-1-ol hydrochloride exhibits characteristic chemical shifts consistent with its structural features [7] [8] [9]. The protonated amino group (NH3+) appears as a broad singlet in the range of 8.0-9.0 ppm, significantly downfield from the free base form due to the positive charge [7] [8].

The hydroxyl proton (OH) resonates as a broad singlet between 4.5-5.5 ppm, with the exact position depending on the deuterated solvent used and the extent of hydrogen bonding [7] [8]. In D2O, this signal may be broadened or exchanged, while in DMSO-d6, it appears as a more defined peak [10] [11].

The methine proton at C-2 appears as a complex multiplet between 3.5-4.0 ppm, reflecting coupling to both the C-1 and C-3 methylene protons [7] [8] [9]. The methylene protons at C-1 (CH2OH) resonate between 3.8-4.2 ppm as a multiplet, while those at C-3 appear between 3.6-3.8 ppm [7] [8].

The ethoxy group exhibits characteristic splitting patterns: the OCH2 protons appear as a quartet around 3.6-3.8 ppm due to coupling with the methyl group, while the OCH3 protons generate a triplet at 1.2-1.3 ppm [7] [8] [9].

Carbon-13 NMR Spectroscopy

The ¹³C NMR spectrum provides definitive structural confirmation through distinct chemical shift patterns [7] [8] [9]. The methine carbon at C-2 appears between 55-65 ppm, characteristic of a carbon bearing both an amino group and adjacent to an oxygen-containing substituent [7] [8].

The primary alcohol carbon (C-1) resonates between 60-65 ppm, typical for CH2OH carbons [7] [8]. The C-3 carbon appears between 70-75 ppm, reflecting its position between the amino group and the ethoxy oxygen [7] [8].

The ethoxy carbons exhibit predictable chemical shifts: the OCH2 carbon appears between 65-70 ppm, while the OCH3 carbon resonates between 14-16 ppm [7] [8] [9]. These values are consistent with aliphatic ethoxy substituents and provide clear identification of the ethoxy moiety [7] [8].

Two-Dimensional NMR Analysis

Two-dimensional NMR techniques provide crucial connectivity information for structural confirmation [12] [13] [14]. COSY (Correlation Spectroscopy) experiments reveal scalar coupling relationships between adjacent protons, confirming the three-carbon backbone connectivity [12] [13].

The COSY spectrum shows cross-peaks between the methine proton at C-2 and both methylene groups at C-1 and C-3, establishing the central position of the chiral carbon [12] [13]. Additional correlations between the ethoxy methylene and methyl protons confirm the ethoxy group structure [12] [13].

HSQC (Heteronuclear Single Quantum Correlation) experiments provide direct C-H connectivity information, unambiguously assigning each carbon to its corresponding proton(s) [12] [13] [14]. This technique is particularly valuable for confirming the assignments of overlapping methylene signals [12] [13].

HMBC (Heteronuclear Multiple Bond Correlation) spectra reveal long-range C-H correlations, confirming the overall molecular connectivity [12] [13] [14]. Key correlations include the methine proton to the ethoxy carbon and the hydroxyl carbon, providing definitive structural confirmation [12] [13].

Mass Spectrometric Fragmentation Patterns

Molecular Ion Region

The molecular ion peak of 2-amino-3-ethoxypropan-1-ol hydrochloride appears at m/z 155/156, corresponding to the protonated molecule [M+H]+ [15] [16] [17]. The intensity of this peak is typically low, characteristic of amino alcohol compounds that undergo ready fragmentation under electron impact conditions [15] [16].

The isotope pattern reflects the presence of chlorine, with the M+2 peak showing the characteristic 3:1 intensity ratio due to the ³⁵Cl/³⁷Cl isotope distribution [18] [17]. This isotopic pattern serves as a diagnostic feature for confirming the presence of the hydrochloride salt form [18].

Characteristic Fragment Ions

The fragmentation pattern exhibits several characteristic losses typical of amino alcohol hydrochlorides [15] [16] [19]. Loss of HCl (36 mass units) from the molecular ion produces a fragment at m/z 119, corresponding to the free base form [15] [16].

Alpha cleavage adjacent to the amino group generates fragments at m/z 74 and 88, representing CH2=NH2CH2OH+ and related species [15] [16] [19]. These fragments often appear as base peaks due to the stabilizing effect of the amino group [15] [16].

The McLafferty rearrangement, common in compounds containing both amino and ether functionalities, produces a characteristic fragment at m/z 88 through hydrogen transfer and subsequent fragmentation [15] [16] [19]. This rearrangement involves the ethoxy group and provides additional structural information [15] [16].

Fragmentation Mechanisms

The fragmentation pathways follow established mechanisms for amino alcohols [15] [16] [19]. Initial electron impact creates a radical cation that undergoes preferential cleavage at bonds adjacent to the amino group due to the stabilizing effect of the nitrogen lone pair [15] [16].

Loss of the ethoxy group (OCH2CH3, 45 mass units) produces a fragment at m/z 110, while loss of the hydroxymethyl group (CH2OH, 31 mass units) yields m/z 124 [15] [16] [19]. These fragmentations provide information about the substitution pattern and confirm the presence of both functional groups [15] [16].

The base peak typically corresponds to the most stable fragment ion, often the protonated amino alcohol moiety after loss of the ethoxy group or related rearrangement products [15] [16] [19]. The relative intensities of these fragments provide a characteristic "fingerprint" for identification purposes [15] [16].

Comparative Analysis with Non-Hydrochloride Form

Structural Differences

The primary structural difference between 2-amino-3-ethoxypropan-1-ol hydrochloride and its free base lies in the protonation state of the amino group [20] [21]. In the hydrochloride form, the amino group exists as NH3+, while the free base contains the neutral NH2 group [20] [21].

This protonation significantly affects the molecular geometry and hydrogen bonding patterns [5] [6]. The hydrochloride salt exhibits enhanced crystallinity and stability due to the ionic interactions between NH3+ and Cl- ions [5] [6]. The free base, conversely, exists as a viscous liquid or low-melting solid with different intermolecular interactions [20] [21].

Spectroscopic Distinctions

The NMR spectra of the two forms show distinct differences, particularly in the amino group region [7] [8]. The hydrochloride salt exhibits the NH3+ signal around 8-9 ppm, while the free base shows NH2 signals between 1-3 ppm [7] [8]. This dramatic downfield shift in the salt form serves as a diagnostic feature for distinguishing between the two forms [7] [8].

The carbon-13 NMR spectrum also shows subtle but consistent differences, with the carbon bearing the amino group appearing slightly downfield in the hydrochloride form due to the electron-withdrawing effect of the positive charge [7] [8]. These chemical shift differences provide reliable identification criteria [7] [8].

Mass Spectrometric Behavior

The mass spectrometric behavior differs significantly between the two forms [15] [16]. The hydrochloride salt shows a molecular ion at m/z 155/156 with characteristic chlorine isotope patterns, while the free base exhibits a molecular ion at m/z 119 [15] [16].

The fragmentation patterns also differ, with the hydrochloride form showing loss of HCl as a major fragmentation pathway, while the free base undergoes different fragmentation routes [15] [16] [19]. These differences provide unambiguous identification of the salt form versus the free base [15] [16].

The hydrochloride salt generally shows enhanced stability under mass spectrometric conditions, with less tendency toward in-source fragmentation compared to the free base [15] [16]. This stability advantage extends to sample handling and storage, making the hydrochloride form preferred for analytical applications [15] [16].

Analytical Advantages

The hydrochloride salt form offers several analytical advantages over the free base [1] [2]. The crystalline nature facilitates accurate weighing and sample preparation, while the enhanced stability reduces degradation during storage and analysis [1] [2]. The defined stoichiometry of the salt form also provides more reliable quantitative analysis [1] [2].

Solubility characteristics differ significantly, with the hydrochloride form showing high water solubility, making it suitable for aqueous-based analytical methods [1] [2]. The free base exhibits better solubility in organic solvents, which may be advantageous for certain analytical applications [20] [21].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

155.0713064 g/mol

Monoisotopic Mass

155.0713064 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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